An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate
An In-Depth Technical Guide to Ethyl 2-ethyl-2-methyl-3-oxobutanoate
CAS Number: 33697-53-9 Molecular Formula: C₉H₁₆O₃ Synonyms: 2-Ethyl-2-methylacetoacetic Acid Ethyl Ester, Ethyl 2-ethyl-2-methylacetoacetate
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of Ethyl 2-ethyl-2-methyl-3-oxobutanoate, a key intermediate in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
Ethyl 2-ethyl-2-methyl-3-oxobutanoate is a β-keto ester characterized by a quaternary carbon at the α-position, which significantly influences its chemical reactivity.[1] It is a clear, colorless to light orange liquid at room temperature.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 33697-53-9 | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₆O₃ | [2][3][4] |
| Boiling Point | 199 °C | [2][5] |
| Density | 0.98 g/cm³ | [2][5] |
| Refractive Index | 1.4230 - 1.4270 | [2] |
| Physical Form | Clear Liquid | [2] |
| InChI Key | NWMTWESXONQJPU-UHFFFAOYSA-N |[1][3] |
Table 2: Expected Spectroscopic Data While specific experimental spectra for this compound are not widely published, the following table outlines the expected signals based on its molecular structure.[1][3]
| Spectroscopy | Expected Signals |
|---|---|
| ¹H-NMR | ~0.8-1.0 ppm (t): -CH₂CH₃ (ethyl group)~1.2-1.4 ppm (s): α-CH₃ (methyl group)~1.2-1.4 ppm (t): -OCH₂CH₃ (ester ethyl)~1.6-1.9 ppm (q): -CH₂ CH₃ (ethyl group)~2.1-2.3 ppm (s): -C(=O)CH₃ (acetyl group)~4.1-4.3 ppm (q): -OCH₂ CH₃ (ester ethyl) |
| ¹³C-NMR | ~8-15 ppm: Alkyl carbons (-C H₃)~25-35 ppm: Alkyl carbons (-C H₂)~55-65 ppm: Quaternary α-carbon~60-65 ppm: Ester -OC H₂-~170-175 ppm: Ester Carbonyl (-C =O)~200-205 ppm: Ketone Carbonyl (-C =O) |
| IR Spectroscopy | ~1740-1750 cm⁻¹: Strong C=O stretch (ester)~1710-1720 cm⁻¹: Strong C=O stretch (ketone)~2850-3000 cm⁻¹: C-H stretches (alkane) |
Synthesis and Experimental Protocols
The primary route for synthesizing Ethyl 2-ethyl-2-methyl-3-oxobutanoate is the sequential alkylation of a simpler β-keto ester, such as ethyl acetoacetate. This process involves the formation of an enolate anion followed by nucleophilic substitution (Sₙ2) with alkyl halides.[6][7]
Experimental Protocol: Two-Step Alkylation of Ethyl Acetoacetate
This protocol is based on established methods for the alkylation of acetoacetic esters.[6][7]
Step 1: Synthesis of Ethyl 2-ethyl-3-oxobutanoate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be cooled as needed.
-
Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution in an ice bath. Slowly add ethyl acetoacetate (1 equivalent) dropwise to the stirred solution.
-
Alkylation: After the addition is complete, slowly add ethyl iodide (1 equivalent) to the reaction mixture.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. The reaction mixture should become neutral.[6]
-
Work-up: Cool the mixture and remove the ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.[6] The crude Ethyl 2-ethyl-3-oxobutanoate can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate
-
Enolate Formation: Using the same apparatus as Step 1, dissolve clean sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath.
-
Addition of Substrate: Slowly add the purified Ethyl 2-ethyl-3-oxobutanoate (1 equivalent) from the previous step to the stirred sodium ethoxide solution.
-
Alkylation (Methylation): Slowly add methyl iodide or dimethyl sulfate (1 equivalent) to the reaction mixture.
-
Reaction and Work-up: Follow the same procedure for reaction monitoring, work-up, and purification as described in Step 1. The final product, Ethyl 2-ethyl-2-methyl-3-oxobutanoate, is purified by vacuum distillation.
Applications in Research and Development
As a substituted β-keto ester, this compound is a versatile building block in organic synthesis, primarily serving as an intermediate for more complex molecules.[1][3]
-
Pharmaceutical Synthesis: Its derivatives are investigated for the synthesis of novel heterocyclic compounds and other scaffolds with potential biological activity.[3]
-
Agrochemicals: The core structure can be incorporated into intermediates for pesticides and other agricultural chemicals.[1][3]
-
Chemical Reactions: The molecule can undergo several key transformations:
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-ethyl-2-methyl-3-oxobutanoic acid.[1]
-
Decarboxylation: The corresponding carboxylic acid can be readily decarboxylated upon heating to form 3-methyl-2-pentanone.[1]
-
Reduction: The ketone functionality can be selectively reduced to a secondary alcohol.
-
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from ethyl acetoacetate.
Caption: Sequential alkylation of ethyl acetoacetate.
Diagram 2: Role as a Chemical Intermediate
This diagram shows the logical relationship of the title compound as a precursor to other chemical classes.
Caption: Key chemical transformations of the title compound.
Safety and Handling
A Safety Data Sheet (SDS) for Ethyl 2-ethyl-2-methylacetoacetate (CAS 33697-53-9) indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008.[4] However, standard laboratory safety practices should always be observed.
Table 3: Handling and Storage Information
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment | Wear protective gloves, safety glasses, and a lab coat. | [4] |
| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or fume hood. Keep away from flames and hot surfaces. | [4] |
| Storage | Keep container tightly closed. Store in a cool, dark, and well-ventilated place. | [4] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | [4] |
| First Aid (Skin) | Remove contaminated clothing and wash skin with soap and water. |[4] |
References
- 1. Ethyl 2-ethyl-2-methyl-3-oxobutanoate | 33697-53-9 | Benchchem [benchchem.com]
- 2. Ethyl2-ethyl-2-methyl-3-oxobutanoate , 93% , 33697-53-9 - CookeChem [cookechem.com]
- 3. Buy Ethyl 2-ethyl-2-methyl-3-oxobutanoate | 33697-53-9 [smolecule.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ethyl 2-Ethyl-2-methylacetoacetate>93.0%(GC)5mL [scisupplies.eu]
- 6. prepchem.com [prepchem.com]
- 7. maths.tcd.ie [maths.tcd.ie]





